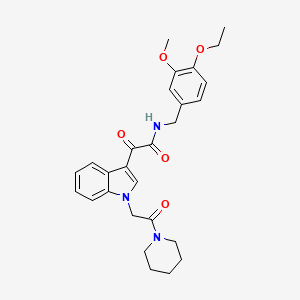

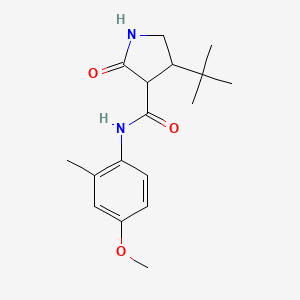

![molecular formula C16H19N5O3S B2950951 tert-butyl 2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1448128-16-2](/img/structure/B2950951.png)

tert-butyl 2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyrazinecarboxamides . Pyrazinecarboxamides are known for their antimycobacterial, antifungal, and photosynthesis-inhibiting activities . They are synthesized through the condensation of the corresponding chlorides of some substituted pyrazine-2-carboxylic acids with various ring-substituted aminothiazoles or anilines .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of the corresponding chlorides of some substituted pyrazine-2-carboxylic acids (such as pyrazine-2-carboxylic acid, 6-chloropyrazine-2-carboxylic acid, 5-tert-butylpyrazine-2-carboxylic acid, or 5-tert-butyl-6-chloropyrazine-2-carboxylic acid) with various ring-substituted aminothiazoles or anilines . This process yields a series of amides .Aplicaciones Científicas De Investigación

Cardiovascular Agents

Research has highlighted the synthesis and cardiovascular properties of related heterocyclic compounds, showing potential as cardiovascular agents due to their coronary vasodilating and antihypertensive activities. Notably, compounds with a tert-butyl group and fused to heterocyclic systems have been identified as promising agents for cardiovascular diseases, showcasing significant potency in both coronary vasodilation and hypertension management (Sato et al., 1980).

Synthetic Methods

The development of synthetic methodologies for fluorinated compounds and their multigram scale synthesis has been explored, including reactions involving tert-butyl groups and leading to the production of fluorinated pyrazole-carboxylic acids. These methods are crucial for the synthesis of various heterocyclic compounds that are relevant in pharmaceuticals and agrochemicals (Iminov et al., 2015).

Biological Activities

Studies have also explored the synthesis and biological evaluation of substituted pyrazinecarboxamides, revealing insights into their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. Such compounds, including those with tert-butyl groups, have shown notable efficacy against various microbial strains and have potential applications in agriculture as herbicides or fungicides (Doležal et al., 2006).

Antitumor and Antimicrobial Activities

The synthesis of novel enaminones and their transformation into heterocyclic compounds with antitumor and antimicrobial activities has been demonstrated. These findings suggest the potential of such tert-butyl-substituted compounds in the development of new therapeutic agents (Riyadh, 2011).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to other pyrazine derivatives, it may interact with its targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating the activity of the target .

Biochemical Pathways

Pyrazine derivatives have been known to interact with a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been known to modulate cellular processes, induce changes in gene expression, and affect cell growth and proliferation .

Propiedades

IUPAC Name |

tert-butyl 2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S/c1-16(2,3)24-15(23)21-7-4-10-12(9-21)25-14(19-10)20-13(22)11-8-17-5-6-18-11/h5-6,8H,4,7,9H2,1-3H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJLFGNLWCBBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2950868.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2950869.png)

![3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2950871.png)

![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2950875.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol](/img/structure/B2950881.png)

![N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2950884.png)

![6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2950885.png)

![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950890.png)